molecular formula C12H23NO2 B15226516 tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate

tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate

Cat. No.: B15226516
M. Wt: 213.32 g/mol
InChI Key: JIQIYRNJTWFMBB-JTQLQIEISA-N
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Description

tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate typically involves the reaction of (S)-2-isopropylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide can yield a methoxy derivative.

Scientific Research Applications

tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-methylpyrrolidine-1-carboxylate
  • tert-Butyl (S)-2-ethylpyrrolidine-1-carboxylate
  • tert-Butyl (S)-2-propylpyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate is unique due to the presence of the isopropyl group, which provides a distinct steric and electronic environment compared to its analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl (2S)-2-propan-2-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-9(2)10-7-6-8-13(10)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1

InChI Key

JIQIYRNJTWFMBB-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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